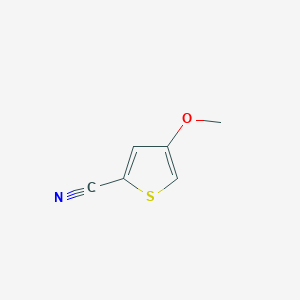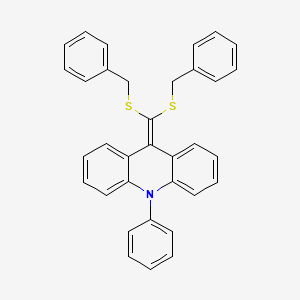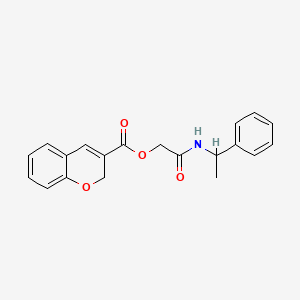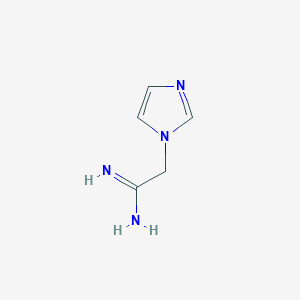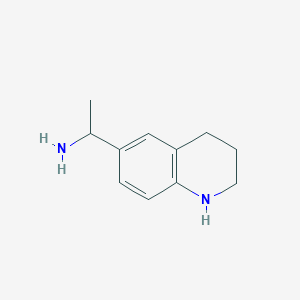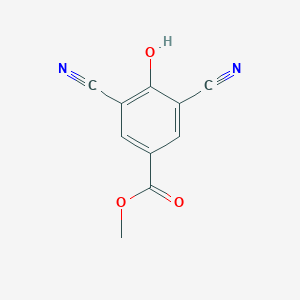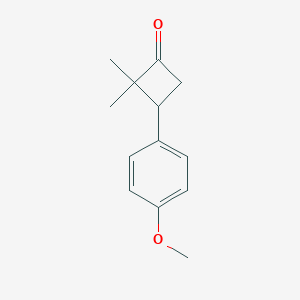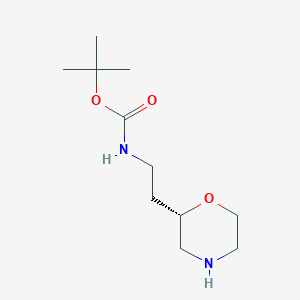
tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate is a compound that features a tert-butyl group, a morpholine ring, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-2-(morpholin-2-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and mixing .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate carbonyl carbon.
Oxidation and Reduction: The morpholine ring can undergo oxidation to form N-oxides, and reduction reactions can convert it back to the parent amine.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Yields the corresponding amine and carbon dioxide.
Substitution: Yields substituted carbamates.
Oxidation: Yields N-oxides.
Reduction: Yields the parent amine.
Applications De Recherche Scientifique
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the carbamate group can be removed under acidic conditions, releasing the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the morpholine ring.
tert-Butyl (4-bromobenzyl)carbamate: Contains a bromobenzyl group instead of the morpholine ring.
tert-Butyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the morpholine ring.
Uniqueness
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. The morpholine ring can participate in additional reactions, such as oxidation to form N-oxides, which are not possible with simpler carbamates .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(2S)-morpholin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
JXZNAZXFHKPBMP-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@H]1CNCCO1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


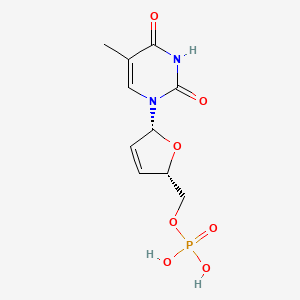
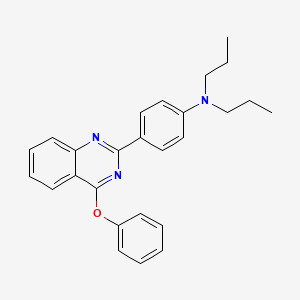
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
